molecular formula C16H15N3O3S2 B2921393 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 887211-14-5

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2921393
CAS No.: 887211-14-5
M. Wt: 361.43
InChI Key: XKJMXXJDYSYJNP-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(1,3-benzothiazol-2-yl)benzamide analogs, which are recognized in medicinal chemistry for their diverse biological potential. This compound features a benzothiazole core, a privileged scaffold in drug discovery, substituted with a sulfamoyl group at the 6-position and a 2,4-dimethylbenzamide moiety at the 2-position. The structural features of this class of compounds suggest its utility as a valuable intermediate or tool compound in bio-oriented research and hit-to-lead optimization campaigns. Benzothiazole derivatives analogous to this compound have been identified as potent inhibitors of various enzymes and are explored for antimicrobial applications. Recent research on similar N-(1,3-benzothiazol-2-yl)benzamide structures has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacterial strains, with some analogs showing minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL . Furthermore, structurally related 2-aminothiazole sulfonamides have exhibited potent, dose-dependent inhibition of enzymes such as urease, α-glucosidase, and α-amylase, indicating their potential as investigative tools in metabolic and microbiological studies . The specific mechanism of action for this compound is subject to ongoing research, but related analogs have been characterized as negative allosteric modulators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC), suggesting a potential mechanism that is non-competitive and state-dependent . Researchers can leverage this compound as a chemical probe for investigating novel biological targets or as a core structure for the development of new therapeutic agents. This product is intended for non-human research purposes only and is not designed for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-9-3-5-12(10(2)7-9)15(20)19-16-18-13-6-4-11(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMXXJDYSYJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.

    Biginelli Reaction: A multi-component reaction that synthesizes benzothiazoles by combining aldehydes, urea, and β-keto esters.

    Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the benzothiazole ring and the benzamide moiety. Examples include:

Compound Name Benzothiazole Substituent Benzamide Substituent Key Features Reference
2,4-Dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide 6-SO₂NH₂ 2,4-dimethyl Polar sulfamoyl group; potential hydrogen-bonding capacity -
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] None None Simpler structure; used as a crystallographic benchmark
4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 6-OCH₃ 4-F Electron-withdrawing fluorine and methoxy groups; altered solubility
N-(6-Dimethylsulfamoyl-benzothiazol-2-yl)-4-methoxybenzamide 6-SO₂N(CH₃)₂ 4-OCH₃ Bulky dimethylsulfamoyl group; increased steric hindrance
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 4-Nitrophenyl Extended conjugation; nitro group enhances redox activity

Key Observations :

  • Fluorine or nitro substituents (e.g., in ) introduce electron-withdrawing effects, which may alter electronic distribution and reactivity.
Physicochemical Properties

Crystallographic data from analogs provide insights into packing efficiency and intermolecular interactions:

Compound Lattice Parameters (Å) Volume (ų) Optical Properties Reference
2-BTBA a=5.9479, b=16.8568, c=11.9366 1169.13 Pale yellow; transparent
2-BTFBA a=5.2216, b=20.2593, c=11.3023 1195.61 Yellow; transparent
MMV001239 N/A N/A Non-cytotoxic (3T3/HEK 293)

Key Observations :

  • The target compound likely adopts a planar conformation due to aromatic stacking, as seen in 2-BTBA and 2-BTFBA .
  • Sulfamoyl groups may promote hydrogen bonding, influencing crystal packing and stability.

Key Observations :

  • The sulfamoyl group in the target compound may enhance target specificity, analogous to sulfonamide antibiotics.
  • Structural rigidity (benzothiazole + benzamide) is critical for maintaining bioactivity across analogs .

Key Observations :

  • Slow evaporation techniques yield high-quality single crystals, enabling precise structural analysis .
  • Substituent-specific reactions (e.g., sulfamoylation) may require controlled conditions to avoid side reactions.

Biological Activity

2,4-Dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. Its synthesis typically involves multiple steps, starting from the preparation of the benzothiazole core through cyclization reactions, followed by acylation with 2,4-dimethylbenzoyl chloride. The final product is confirmed through techniques like NMR and HPLC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic processes.
  • Cellular Pathway Modulation : It has been reported to affect pathways involved in cell proliferation and apoptosis. For instance, it may downregulate the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Lines Tested : Studies have evaluated its effects on various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).
  • Results : The compound demonstrated notable inhibition of cell proliferation and induced apoptosis in these cell lines. For example, at concentrations of 1–4 μM, it significantly reduced cell viability and migration while promoting apoptosis .
Cell Line IC50 (µM) Effect on Migration Apoptosis Induction
A4311.5SignificantYes
A5492.0SignificantYes

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent:

  • Cytokine Inhibition : It has been observed to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7 cells) .
  • Mechanism : The reduction in these cytokines suggests that the compound may modulate inflammatory responses through direct effects on immune cells.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in treating cancer and inflammation:

  • Study on Compound B7 : This study synthesized a derivative similar to the target compound and found it significantly inhibited cancer cell proliferation while also reducing inflammatory markers .
  • Mechanistic Insights : Further investigations into the signaling pathways affected by these compounds revealed that they could effectively disrupt critical survival signals in cancer cells while also promoting anti-inflammatory responses.

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